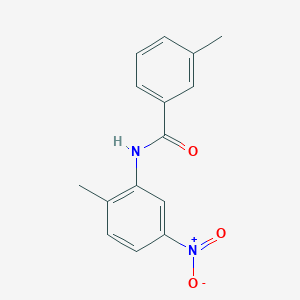

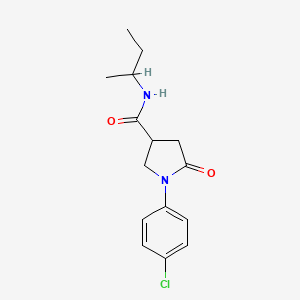

cyanamide](/img/structure/B5602566.png)

[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl](2-phenoxyethyl)cyanamide

Descripción general

Descripción

The chemical compound “4,6-bis(dimethylamino)-1,3,5-triazin-2-ylcyanamide” is of significant interest in the field of organic chemistry, particularly in the development of heterocyclic compounds with potential applications across various industries. This document presents a synthesis of scientific research related to its synthesis, molecular structure analysis, chemical reactions, properties, and analyses of both physical and chemical nature.

Synthesis Analysis

The synthesis of related triazine compounds involves multi-step chemical reactions starting from precursors like 2,4,6-trichloro-1,3,5-triazine. Various studies have outlined methods to synthesize bis(hydroxylamino-1,3,5-triazine) compounds and their complexes, demonstrating the intricate process of constructing triazine-based ligands and the formation of dinuclear complexes with specific metal centers (Hermon & Tshuva, 2008). Another approach involves the addition reactions of lithium bis(trimethylsilyl)amide with dimethylcyanamide leading to lithium salts of triazine compounds and their transition metal complexes (Zhou et al., 2012).

Molecular Structure Analysis

The molecular structure of triazine derivatives reveals significant insights into their electronic structure, conformational dynamics, and interaction capabilities. For instance, the crystal structure of certain triazine derivatives has been elucidated, showing the planarity and π-conjugation within the molecule, which are critical for its chemical behavior and interaction with other molecules (Lu et al., 2004).

Chemical Reactions and Properties

Triazine compounds undergo various chemical reactions, including cyclization with aldehydes to form aryl hydrazones and subsequent conversion to triazolotriazines, demonstrating their reactivity and potential for creating complex molecular structures (Langdon et al., 1984). Their reactivity towards different reactants like hydroxylamine, leading to the formation of nitroso and azoxy derivatives, further illustrates the diverse chemical behavior of triazine compounds (Sedova et al., 1987).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, crystallinity, and molecular geometry, are essential for understanding their potential applications. The solubility behavior in different solvents, for example, is critical for their application in various chemical processes and industries (Koten et al., 1978).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the utility of triazine compounds. Studies focusing on the synthesis and characterization of triazine-functionalized materials showcase the potential of these compounds in creating materials with specific properties (Rao et al., 2015).

Aplicaciones Científicas De Investigación

Antitumor Agents and Prodrugs

- Anticancer Applications : Derivatives of [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl] have been studied for their potential as anticancer agents. For instance, a study synthesized isotopomers of pentamethylmelamine, an experimental anticancer agent, using 2-chloro-4,6-(dimethylamino)-1,3,5-triazine. A potential prodrug of this compound was also developed through Mitsunobu coupling (Ferrer, Naughton, & Threadgill, 2002).

Nucleic Acid Binding Agents

- DNA and RNA Binding : Diaryltriazines, including derivatives of [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl], have been synthesized and found to bind strongly to DNA model sequences. They also exhibit inhibitory effects on topoisomerase II from microbial sources, demonstrating potential as nucleic acid binding agents (Spychała et al., 1994).

Synthesis and Chemistry of Triazolotriazines

- Synthesis of Bicyclic Analogues : The synthesis and chemistry of bicyclic analogues of antitumor drugs based on [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl] have been explored. These studies involve the interaction of derivatives with aryl aldehydes to yield aryl hydrazones and subsequent cyclisation to triazolotriazines (Langdon, Simmonds, & Stevens, 1984).

Investigations into Substituted Azines

- Formation of Functionally Substituted Azines : Research has been conducted on the reaction of substituted sym-triazines, leading to the formation of various functionally substituted azines. This includes reactions with acid amides and hydroxymethylamides (Dovlatyan & Ambartsumyan, 1997).

Oxidation of 1,3,5-Triazines

- Formation of Nitroso and Azoxy Derivatives : Studies have shown the oxidation of [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl] derivatives to form nitroso and azoxy derivatives, expanding the chemical utility of these compounds (Sedova, Krivopalov, & Mamaev, 1987).

Antimalarial Activity

- Potential Antimalarial Agents : Some derivatives of [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl] have shown modest antimalarial activity, suggesting potential applications in developing new antimalarial drugs (Werbel, Elslager, Hess, & Hutt, 1987).

Chemistry of Amino-Triazines

- Building Blocks for Chiral Organocatalysts : 4,6-Dialkyl-2-amino-1,3,5-triazines, derivatives of [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl], have been investigated for their use as building blocks in the preparation of chiral thiourea organocatalysts. This research contributes to the development of asymmetric catalysis (Xiao, Pöthig, & Hintermann, 2015).

Synthesis of Bi-Functional Melamine Derivatives

- Development of Polycondensates : The synthesis of bi-functional melamine derivatives based on [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl] has been explored, leading to the development of various polycondensates. This research is significant for materials science and polymer chemistry (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980).

Safety and Hazards

Propiedades

IUPAC Name |

[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N7O/c1-21(2)14-18-15(22(3)4)20-16(19-14)23(12-17)10-11-24-13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPBLWIJNNVTPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N(CCOC2=CC=CC=C2)C#N)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-naphthyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)ethanesulfonamide hydrochloride](/img/structure/B5602491.png)

![5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5602499.png)

![methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5602531.png)

![5-nitro-2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5602544.png)

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)

![N'-({5-[3-(2-aminoethyl)benzyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5602558.png)

![N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B5602570.png)